molecular formula C15H10F2O B8016111 5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one

5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B8016111
M. Wt: 244.23 g/mol
InChI Key: ACGDRGMGQQJILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a difluorophenyl group attached to a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-difluorobenzaldehyde with cyclopentadiene in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by oxidation to yield the desired product. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation with chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-2-one
  • 5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-3-one
  • 5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-4-one

Uniqueness

5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(2,3-difluorophenyl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c16-13-3-1-2-12(15(13)17)10-4-6-11-9(8-10)5-7-14(11)18/h1-4,6,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGDRGMGQQJILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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